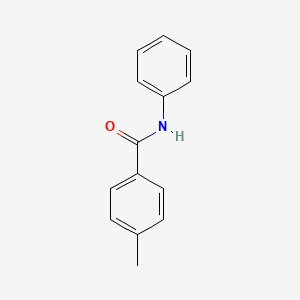

4-methyl-N-phenylbenzamide

概述

描述

4-Methyl-N-phenylbenzamide is an organic compound with the molecular formula C14H13NO. It is a derivative of benzanilide, where a methyl group is attached to the benzene ring. This compound is known for its applications in various fields, including pharmaceuticals and agrochemicals.

准备方法

Synthetic Routes and Reaction Conditions

4-Methyl-N-phenylbenzamide can be synthesized through the condensation of 4-methylbenzoic acid with aniline. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form the corresponding acid chloride, which then reacts with aniline to produce the desired amide.

Reaction Conditions:

Temperature: The reaction is usually carried out at elevated temperatures (around 60-80°C).

Solvent: Common solvents include dichloromethane or toluene.

Catalysts: Catalysts such as pyridine may be used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.

化学反应分析

Hydrolysis of the Amide Bond

The amide group in 4-methyl--phenylbenzamide undergoes hydrolysis under acidic or basic conditions, yielding 4-methylbenzoic acid and aniline derivatives. This reaction is critical for understanding the compound’s stability and degradation pathways.

Mechanism and Conditions

-

Acidic Hydrolysis : Prolonged heating with concentrated hydrochloric acid (HCl) cleaves the amide bond, producing 4-methylbenzoic acid and anilinium chloride.

-

Basic Hydrolysis : Refluxing with sodium hydroxide (NaOH) generates 4-methylbenzoate and aniline.

Example

In a study synthesizing -arylbenzamides, hydrolysis of a thiourea intermediate under aqueous work-up conditions demonstrated the reversibility of amide formation . For 4-methyl--phenylbenzamide, hydrolysis proceeds as:

Electrophilic Aromatic Substitution

The methyl group activates the benzamide ring toward electrophilic substitution, directing incoming groups to the ortho and para positions. Bromination and nitration are well-documented.

Bromination

Reagents : Bromine () with a Lewis acid catalyst (e.g., ).

Product : 3-Bromo-4-methyl--phenylbenzamide (Figure 1).

Conditions :

-

Solvent: Dichloromethane or acetic acid.

-

Temperature: 0–25°C.

Regioselectivity : The methyl group directs bromine to the meta position relative to itself, consistent with its electron-donating nature.

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Bromination | , , 25°C | 3-Bromo-4-methyl--phenylbenzamide | 72–85% |

Reduction of the Amide Group

The amide functionality can be reduced to a benzylamine derivative using strong reducing agents.

Reagents : Lithium aluminum hydride () in anhydrous tetrahydrofuran (THF).

Product : 4-Methyl--phenylbenzylamine.

Mechanism :

Conditions :

Cross-Coupling Reactions

The aryl halide derivatives of 4-methyl--phenylbenzamide participate in palladium-catalyzed cross-couplings. For example, Suzuki-Miyaura coupling with boronic acids introduces diverse aryl groups.

Example Reaction :

Conditions :

Oxidation of the Methyl Group

The methyl substituent is oxidized to a carboxylic acid under strong oxidizing conditions.

Reagents : Potassium permanganate () in acidic or basic media.

Product : 4-Carboxy--phenylbenzamide.

Conditions :

-

Temperature: 80–100°C.

-

Solvent: Aqueous or NaOH.

Mechanistic Insights

-

Electrophilic Substitution : The methyl group activates the benzene ring via electron donation, favoring ortho/para substitution. Steric effects from the amide group may influence regioselectivity .

-

Amide Reduction : cleaves the C–N bond, converting the amide to a primary amine .

These reactions highlight the versatility of 4-methyl--phenylbenzamide in synthetic chemistry, enabling its use as a precursor for pharmaceuticals, agrochemicals, and advanced materials.

科学研究应用

Synthesis of 4-Methyl-N-phenylbenzamide

The synthesis of this compound typically involves the condensation of 4-methylbenzoic acid with aniline, often facilitated by dehydrating agents like thionyl chloride or phosphorus trichloride. The reaction conditions usually require elevated temperatures (60-80°C) and solvents such as dichloromethane or toluene. In industrial settings, continuous flow reactors are employed to enhance yield and purity through precise control of reaction conditions.

Key Reaction Conditions

| Parameter | Conditions |

|---|---|

| Temperature | 60-80°C |

| Solvent | Dichloromethane, Toluene |

| Catalysts | Pyridine |

Chemical Reactions Involving this compound

This compound participates in various chemical reactions:

| Reaction Type | Description | Major Products |

|---|---|---|

| Oxidation | Converts methyl group to carboxylic acid | 4-Methyl-N-phenylbenzoic acid |

| Reduction | Converts amide to amine | 4-Methyl-N-phenylbenzylamine |

| Substitution | Electrophilic substitution on benzene ring | Halogenated derivatives |

Chemistry

In the field of chemistry, this compound serves as an intermediate in synthesizing more complex organic molecules. Its unique structure allows for modifications that can lead to new compounds with desired properties.

Biology

Research has highlighted its potential as a ligand in biochemical assays. The compound can interact with specific molecular targets, potentially inhibiting enzyme activity, making it a candidate for drug development.

Medicine

Ongoing studies are investigating its use as a pharmaceutical agent, particularly for anti-inflammatory and analgesic applications. For example, derivatives of N-phenylbenzamide have shown antiviral properties against Enterovirus 71 (EV71), indicating that structural modifications can enhance biological activity.

The biological activities of this compound derivatives have been extensively studied:

- Antiviral Activity : Certain derivatives exhibit significant antiviral effects against EV71 with IC50 values ranging from 5.7 ± 0.8 to 12 ± 1.2 μM . This suggests that modifications to the benzene ring can enhance efficacy.

- Antifungal and Insecticidal Properties : Some derivatives demonstrate antifungal activity against pathogens like Botrytis cinerea, showcasing potential agricultural applications.

Case Study 1: Antiviral Study

A series of N-phenylbenzamide derivatives were synthesized and tested against different strains of EV71. Specific substitutions on the benzene ring significantly enhanced antiviral activity, indicating the importance of structural modifications in drug design .

Case Study 2: Antifungal Research

Research focused on synthesizing novel N-phenylbenzamide derivatives bearing trifluoromethyl groups demonstrated notable antifungal activity against several pathogens, suggesting potential use in agriculture.

作用机制

The mechanism of action of 4-methyl-N-phenylbenzamide involves its interaction with specific molecular targets. For instance, in biological systems, it may act by binding to enzyme active sites, thereby inhibiting their activity. The exact pathways and targets can vary depending on the specific application and the structure of the compound.

相似化合物的比较

Similar Compounds

N-phenylbenzamide: Lacks the methyl group, leading to different chemical properties and reactivity.

4-Methylbenzanilide: Similar structure but different functional groups, affecting its reactivity and applications.

N-methyl-N-phenylbenzamide: Contains an additional methyl group on the nitrogen, altering its chemical behavior.

Uniqueness

4-Methyl-N-phenylbenzamide is unique due to the presence of the methyl group on the benzene ring, which influences its reactivity and interaction with other molecules. This structural feature can enhance its solubility and modify its biological activity compared to its analogs.

生物活性

4-Methyl-N-phenylbenzamide, a compound with the molecular formula CHNO, has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications in various fields, including pharmacology and agriculture.

This compound is characterized by its amide functional group, which is crucial for its biological activity. The compound can undergo several chemical reactions, including oxidation, reduction, and substitution, which can modify its structure and enhance its activity against various biological targets.

| Reaction Type | Description | Reagents | Major Products |

|---|---|---|---|

| Oxidation | Converts methyl to carboxylic acid derivative | Potassium permanganate | 4-Methyl-N-phenylbenzoic acid |

| Reduction | Converts amide to amine | Lithium aluminum hydride | 4-Methyl-N-phenylbenzylamine |

| Substitution | Electrophilic substitution on benzene ring | Halogenating agents | Halogenated derivatives |

The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. It is known to bind to enzyme active sites, potentially inhibiting their activity. This characteristic makes it a candidate for further investigation in drug development, particularly for anti-inflammatory and analgesic applications .

Antiviral Activity

Research has indicated that derivatives of N-phenylbenzamide exhibit antiviral properties. A study synthesized various derivatives and evaluated their activity against Enterovirus 71 (EV71), a virus associated with hand, foot, and mouth disease. Among these compounds, certain derivatives displayed low micromolar IC values (5.7 ± 0.8 to 12 ± 1.2 μM), suggesting significant antiviral potential .

Antifungal and Insecticidal Properties

In addition to antiviral activity, some studies have reported antifungal and insecticidal properties of related N-phenylbenzamide derivatives. For instance, compounds were shown to exhibit better in vitro bioactivities against fungal pathogens like Botrytis cinerea at concentrations as low as 50 μg/mL compared to standard treatments .

Case Studies

- Antiviral Study : A series of N-phenylbenzamide derivatives were synthesized and tested against different strains of EV71. The study found that specific substitutions on the benzene ring significantly enhanced antiviral activity, indicating the importance of structural modifications in drug design .

- Antifungal Research : Another study focused on the synthesis of novel N-phenylbenzamide derivatives bearing trifluoromethyl groups. These compounds demonstrated notable antifungal activity against several pathogens, showcasing the potential for agricultural applications .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 4-methyl-N-phenylbenzamide, and how can reaction conditions be optimized?

- Methodological Answer : this compound can be synthesized via acylation reactions, where 4-methylbenzoic acid is activated (e.g., using thionyl chloride) and coupled with aniline. Key optimization parameters include:

- Catalyst Selection : Acid catalysts (e.g., H₂SO₄) improve yields by facilitating amide bond formation .

- Solvent and Temperature : Polar aprotic solvents (e.g., DMF) under reflux (~120°C) enhance reaction efficiency .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) ensures high purity (>95%) .

Table 1: Synthesis Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Catalyst | H₂SO₄ | Increases yield by 20-30% |

| Solvent | DMF | Reduces side reactions |

| Temperature | 120°C (reflux) | Accelerates reaction kinetics |

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Expect aromatic protons at δ 7.2–8.1 ppm (multiplet for phenyl and methyl-substituted benzene) and an amide NH signal at δ 8.5–9.0 ppm .

- ¹³C NMR : The carbonyl (C=O) appears at ~167 ppm, with methyl carbons at ~21 ppm .

- Mass Spectrometry : ESI-MS should show a molecular ion peak at m/z 225.3 (C₁₄H₁₃NO) .

- IR Spectroscopy : Confirm amide C=O stretch at ~1650 cm⁻¹ and N-H stretch at ~3300 cm⁻¹ .

Advanced Research Questions

Q. How can X-ray crystallography and computational modeling resolve conformational ambiguities in this compound derivatives?

- Methodological Answer :

- Crystallography : Use SHELX software to determine molecular packing and hydrogen-bonding patterns. For example, active anticonvulsant benzamides adopt a planar amide group with intermolecular H-bonds to carbonyl oxygen, critical for biological activity .

- Computational Modeling : Perform DFT calculations (e.g., Gaussian 09) to optimize geometry and compare with crystallographic data. Active compounds typically show a dihedral angle of 90–120° between the phenyl and benzamide rings .

Table 2: Key Crystallographic Parameters

| Parameter | Active Derivatives | Inactive Derivatives |

|---|---|---|

| Amide Plane Conformation | Planar | Non-planar |

| Dihedral Angle (Phenyl-Benzamide) | 90–120° | <90° or >120° |

| Intermolecular H-Bonds | Strong (2.8–3.0 Å) | Weak or Absent |

Q. How should researchers address contradictions in reported biological activities of benzamide derivatives?

- Methodological Answer :

- Data Analysis : Compare molecular conformations (e.g., via crystallography or NMR) and substituent effects. For example, o-methyl groups near the amide NH enhance anticonvulsant activity by stabilizing H-bonds .

- Experimental Replication : Standardize assay conditions (e.g., MES test for anticonvulsants) and validate purity (>98%) via HPLC .

- Meta-Analysis : Use cheminformatics tools (e.g., PubChem ) to correlate structural features (e.g., trifluoromethyl groups ) with activity trends.

Q. What strategies are effective for designing this compound derivatives with enhanced pharmacokinetic properties?

- Methodological Answer :

- Lipophilicity Optimization : Introduce trifluoromethyl groups to improve metabolic stability and blood-brain barrier penetration .

- Bioisosteric Replacement : Replace methyl with halogens (e.g., Cl, F) to modulate electronic effects without altering steric bulk .

- Protease Resistance : Incorporate bulky substituents (e.g., pyrimidine rings ) to reduce enzymatic degradation.

属性

IUPAC Name |

4-methyl-N-phenylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO/c1-11-7-9-12(10-8-11)14(16)15-13-5-3-2-4-6-13/h2-10H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQEOPHYIUYAVDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50218476 | |

| Record name | Benzamide, 4-methyl-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50218476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6833-18-7 | |

| Record name | 4-Methyl-N-phenylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6833-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, 4-methyl-N-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006833187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, 4-methyl-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50218476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | P-TOLUANILIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。